![molecular formula C17H17N3O3 B2585230 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea CAS No. 1796919-43-1](/img/structure/B2585230.png)
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea, also known as MP-3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea involves the inhibition of various enzymes and signaling pathways. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in various cancers and contribute to the growth and survival of cancer cells. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also inhibits the activity of protein kinase C (PKC), which is a signaling pathway that is involved in the growth and proliferation of cancer cells. In addition, 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory molecules.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has various biochemical and physiological effects. In vitro studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the growth and survival of cancer cells, induces apoptosis, and inhibits angiogenesis. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also improves insulin sensitivity and glucose uptake in adipocytes and reduces inflammation in adipocytes. In vivo studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea reduces tumor growth and metastasis in animal models of cancer. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also improves glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in lab experiments include its potent anticancer and antidiabetic effects, its ability to inhibit various enzymes and signaling pathways, and its low toxicity. However, the limitations of using 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in lab experiments include its limited solubility in water, which can make it difficult to administer, and its potential for off-target effects, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea. One direction is to investigate the potential use of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in combination with other anticancer or antidiabetic drugs. Another direction is to investigate the potential use of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in other diseases, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea in humans.
Synthesemethoden
The synthesis of 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea involves the reaction between 4-methoxyphenyl isocyanate and 2-oxo-1-phenylazetidine-3-carboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using various chromatographic techniques. The purity and identity of the compound are confirmed using spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has been studied extensively for its potential use in the treatment of cancer. In vitro studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea induces apoptosis, or programmed cell death, in cancer cells through the activation of caspases. In addition, 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea has also been studied for its potential use in the treatment of diabetes. In vitro studies have shown that 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea improves insulin sensitivity and glucose uptake in adipocytes, which are cells that store fat. 1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea also reduces inflammation in adipocytes, which is a common feature of obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-9-7-12(8-10-14)18-17(22)19-15-11-20(16(15)21)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNIFBKEDVLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-oxo-1-phenylazetidin-3-yl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.